molecular formula C18H20FN7O2 B2905329 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034436-10-5

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2905329
CAS No.: 2034436-10-5
M. Wt: 385.403
InChI Key: NGNAMMHCOABEQH-UHFFFAOYSA-N
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Description

The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring structure containing a triazole ring and a pyrimidine ring . The molecule also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds often involves the reaction of amitrole or guanazole with corresponding dicarbonyl compounds . The reaction proceeds mildly and regioselectively and includes boiling the reagents in dimethylformamide for an hour .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring structures. The triazolopyrimidine core is a fused ring structure containing a triazole ring and a pyrimidine ring . The molecule also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Triazolopyrimidines can participate in various chemical reactions. For example, they can be obtained as a result of the interaction of amitrole or guanazole with the corresponding dicarbonyl compounds . In another example, they can form coordination compounds with platinum(II), as seen in the formation of mono- and dinuclear platinum(II) compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 178.19 . It is a solid at room temperature and is stored under an inert atmosphere .

Safety and Hazards

The compound has some safety hazards associated with it. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O2/c1-4-13-14(19)16(21-9-20-13)28-12-5-6-25(8-12)17(27)15-23-18-22-10(2)7-11(3)26(18)24-15/h7,9,12H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNAMMHCOABEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NN4C(=CC(=NC4=N3)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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